2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a complex organic compound featuring multiple heterocyclic rings and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines involves the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of such compounds often relies on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes. Additionally, the availability of fluorinated building blocks and advanced fluorination techniques has facilitated the large-scale production of fluorinated heterocycles.
Chemical Reactions Analysis
Types of Reactions
The compound 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cyclization Reactions: The formation of the thiazolo[5,4-c]pyridine ring involves cyclization reactions, which can be facilitated by electrophilic or nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: AlF3, CuF2, Bu4N+F−
Cyclization Reagents: Iodine, boronic acids, and alkylating agents
Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce complex heterocyclic structures.
Scientific Research Applications
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: Its fluorinated pyridine rings can be used as probes in biological systems to study enzyme interactions and metabolic pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets by forming strong hydrogen bonds and electrostatic interactions. The compound’s heterocyclic rings can also participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding complex.
Comparison with Similar Compounds
Similar compounds to 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one include other fluorinated pyridines and thiazolopyridines. These compounds share similar structural features, such as the presence of fluorine atoms and heterocyclic rings, but differ in their specific substituents and ring fusion patterns. Examples of similar compounds include:
2-fluoro-3-bromopyridine: A simpler fluorinated pyridine derivative used as an intermediate in organic synthesis.
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A compound with a similar fluorinated pyridine ring system, used as an inhibitor of influenza RNA-dependent RNA polymerase.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and fluorine substituents, which confer specific chemical and biological properties that are not present in simpler analogues.
Properties
Molecular Formula |
C20H17F2N5OS |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1 |
InChI Key |
NKXBUELDCAQJLQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
Canonical SMILES |
C1CN(CC1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.